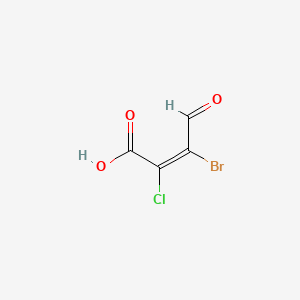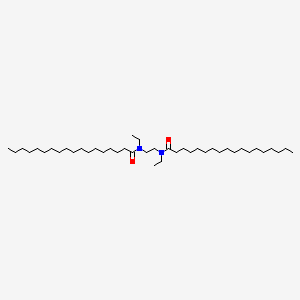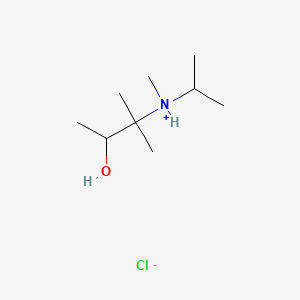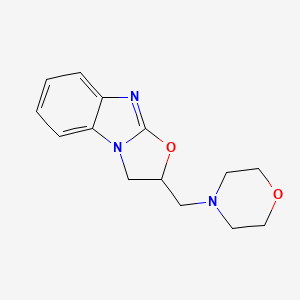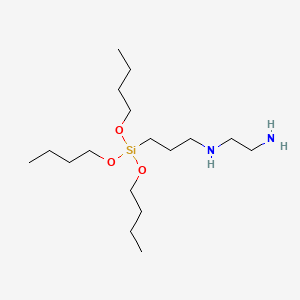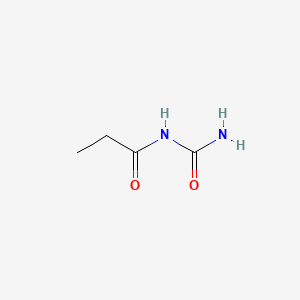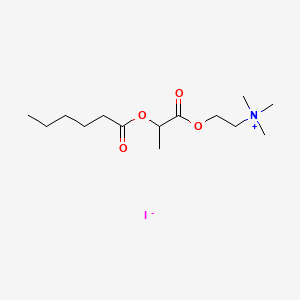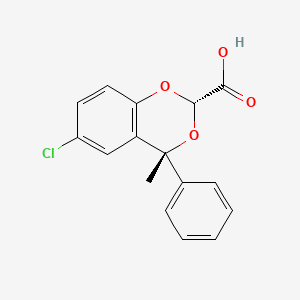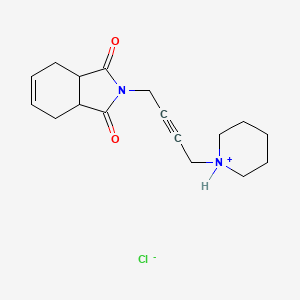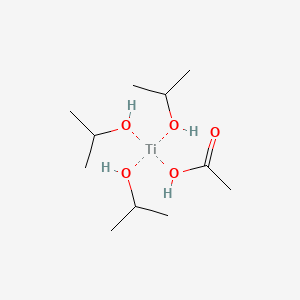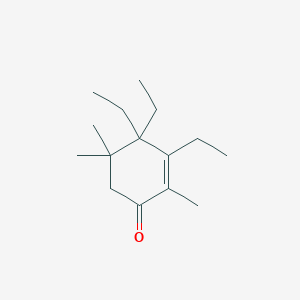
2-Cyclohexen-1-one, triethyltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, triethyltrimethyl- is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is a colorless liquid, although commercial samples may appear yellow .
Synthetic Routes and Reaction Conditions:
Laboratory Scale: 2-Cyclohexen-1-one can be synthesized from resorcinol via 1,3-cyclohexanedione.
Industrial Production: Industrially, 2-Cyclohexen-1-one is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts.
Analyse Des Réactions Chimiques
2-Cyclohexen-1-one undergoes various types of chemical reactions:
Oxidation: It can react with oxidizing agents to form different products.
Reduction: Reduction reactions can convert it into cyclohexanol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reactions often involve organocopper reagents, Michael reactions, and Robinson annulations.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the extension of molecular frameworks through various reactions.
Biology and Medicine: It is used in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one involves its reactivity as an enone. It can participate in Michael addition reactions with nucleophiles, such as enolates or silyl enol ethers. The compound can also undergo Diels-Alder reactions with electron-rich dienes . These reactions are facilitated by the presence of the conjugated double bond and the carbonyl group, which make the compound highly reactive.
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-one can be compared with other similar compounds, such as:
Cyclohex-2-en-1-one: Another cyclohexenone with similar reactivity and applications.
Cyclohexen-2-one: A compound with a similar structure but different reactivity due to the position of the double bond.
1-Cyclohexen-3-one: Another isomer with distinct chemical properties.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of 2-Cyclohexen-1-one.
Propriétés
Numéro CAS |
68845-35-2 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-12-11(4)13(16)10-14(5,6)15(12,8-2)9-3/h7-10H2,1-6H3 |
Clé InChI |
BUWKKTZEUORNQO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)CC(C1(CC)CC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
